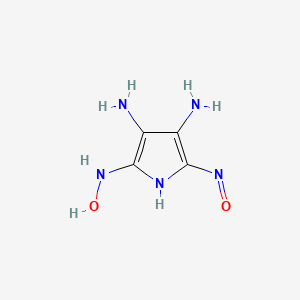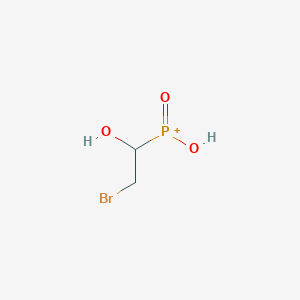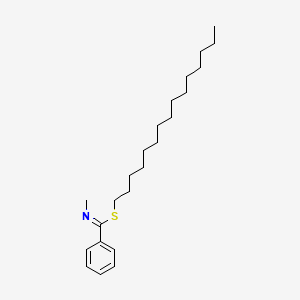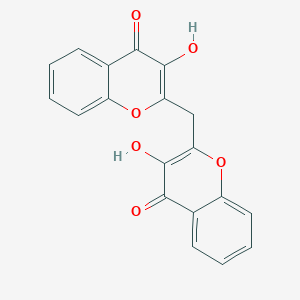
2,2'-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) is a chemical compound with the molecular formula C19H12O6 and a molecular weight of 336.3 g/mol . This compound is known for its unique structure, which consists of two benzopyran rings connected by a methylene bridge. It is also referred to as dicumarol, a well-known anticoagulant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) typically involves the condensation of 4-hydroxycoumarin with formaldehyde under acidic conditions . The reaction proceeds through the formation of a methylene bridge between the two coumarin units. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the condensation reaction.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps such as recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyran derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its anticoagulant properties and its effects on blood clotting mechanisms.
Medicine: It is used as an anticoagulant drug to prevent and treat blood clots.
Industry: The compound is used in the production of anticoagulant medications and as a chemical intermediate in the synthesis of other compounds
Mécanisme D'action
The anticoagulant effect of 2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) is primarily due to its ability to inhibit the enzyme vitamin K epoxide reductase. This inhibition prevents the regeneration of active vitamin K, which is essential for the synthesis of clotting factors II, VII, IX, and X. As a result, the compound effectively reduces the formation of blood clots .
Comparaison Avec Des Composés Similaires
Similar Compounds
Warfarin: Another well-known anticoagulant with a similar mechanism of action.
Coumarin: The parent compound of 2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one), which also exhibits anticoagulant properties.
Phenprocoumon: A long-acting anticoagulant with a similar structure and function.
Uniqueness
2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) is unique due to its specific structure, which allows it to form a stable methylene bridge between two benzopyran units. This structural feature contributes to its potent anticoagulant activity and distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
88470-03-5 |
|---|---|
Formule moléculaire |
C19H12O6 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
3-hydroxy-2-[(3-hydroxy-4-oxochromen-2-yl)methyl]chromen-4-one |
InChI |
InChI=1S/C19H12O6/c20-16-10-5-1-3-7-12(10)24-14(18(16)22)9-15-19(23)17(21)11-6-2-4-8-13(11)25-15/h1-8,22-23H,9H2 |
Clé InChI |
JEJVPUPQGHZASN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(O2)CC3=C(C(=O)C4=CC=CC=C4O3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


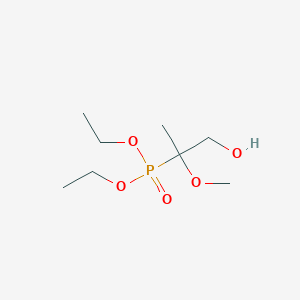




![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)

![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
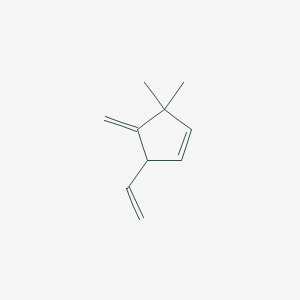
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
